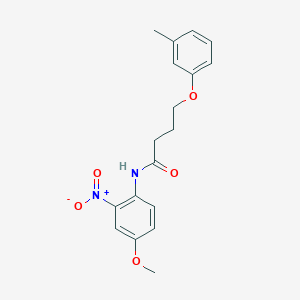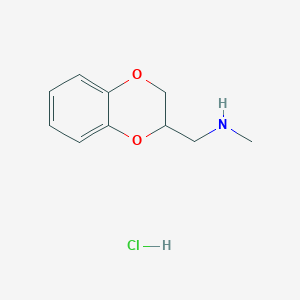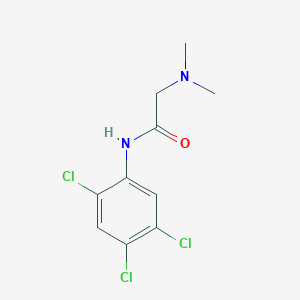
1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-2,5-dimethyl-4-phenyl-4-piperidinyl benzoate, commonly known as IPPB, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
IPPB has been extensively studied for its potential therapeutic applications. It has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. IPPB has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Furthermore, IPPB has been shown to have anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia.
作用機序
The exact mechanism of action of IPPB is not fully understood. However, it is believed to act as a modulator of the GABAergic and dopaminergic systems in the brain. IPPB has been shown to increase the release of dopamine and inhibit the reuptake of GABA, leading to an increase in GABAergic neurotransmission. This mechanism of action may explain the analgesic, anxiolytic, and sedative effects of IPPB.
Biochemical and Physiological Effects:
IPPB has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of dopamine and GABA in the brain, leading to an increase in GABAergic neurotransmission. IPPB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This effect may contribute to the cognitive-enhancing properties of IPPB.
実験室実験の利点と制限
IPPB has several advantages for lab experiments. It has a high potency and selectivity for its target receptors, making it a useful tool for studying the GABAergic and dopaminergic systems. IPPB is also relatively stable and can be stored for extended periods without degradation. However, the synthesis of IPPB is challenging, requiring specialized equipment and expertise. Furthermore, IPPB has not been extensively studied in vivo, limiting its potential applications.
将来の方向性
There are several future directions for research on IPPB. One potential area of investigation is the development of new synthetic methods for IPPB that are more efficient and cost-effective. Another direction is the study of the pharmacokinetics and pharmacodynamics of IPPB in vivo, which may provide insights into its potential therapeutic applications. Additionally, the investigation of the effects of IPPB on different neurotransmitter systems may lead to the development of new treatments for neurological disorders.
合成法
IPPB can be synthesized through a multistep process involving the condensation of piperidine, benzaldehyde, and isopropylamine, followed by alkylation and esterification reactions. The final product is obtained by recrystallization and purification. The synthesis of IPPB requires specialized equipment and expertise, making it a challenging task.
特性
IUPAC Name |
(2,5-dimethyl-4-phenyl-1-propan-2-ylpiperidin-4-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-17(2)24-16-18(3)23(15-19(24)4,21-13-9-6-10-14-21)26-22(25)20-11-7-5-8-12-20/h5-14,17-19H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISISUCXOWWQKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(C)C)C)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5115088.png)
![2-(4-bromophenyl)-3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5115093.png)
![2-{[4-(2,4-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5115100.png)
![1,3-dimethyl-5-(5-nitro-2-furyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5115103.png)



![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115142.png)
![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylquinoline](/img/structure/B5115149.png)

![3-(2-methoxyphenyl)-N-{2-[(6-methyl-2-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5115177.png)
![2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)
![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)
